7-hydroxy-2H-indazole-6-carboxylic acid

Catalog No.
S823321
CAS No.
907190-32-3
M.F
C8H6N2O3
M. Wt
178.14 g/mol
Availability
In Stock
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7-hydroxy-2H-indazole-6-carboxylic acid

CAS Number

907190-32-3

Product Name

7-hydroxy-2H-indazole-6-carboxylic acid

IUPAC Name

7-hydroxy-2H-indazole-6-carboxylic acid

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C8H6N2O3/c11-7-5(8(12)13)2-1-4-3-9-10-6(4)7/h1-3,11H,(H,9,10)(H,12,13)

InChI Key

YFOULNMPGLZBGQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=NNC=C21)O)C(=O)O

Canonical SMILES

C1=CC(=C(C2=NNC=C21)O)C(=O)O

Medicinal Chemistry

The indazole core is present in various bioactive molecules []. The presence of the hydroxyl (OH) group at position 7 and the carboxylic acid group (COOH) at position 6 could influence the molecule's biological properties. Researchers might explore 7-OH-Inz-6-COOH for its potential as a:

  • Lead compound for drug discovery: Its structure could serve as a starting point for designing new drugs targeting specific receptors or enzymes [].
  • Antimicrobial agent: Certain indazole derivatives exhibit antibacterial and antifungal activity []. 7-OH-Inz-6-COOH could be investigated for similar properties.

Material Science

Organic acids containing the indazole ring can be used as building blocks in the synthesis of functional materials []. 7-OH-Inz-6-COOH could potentially be employed in the development of:

  • Ligands for metal complexes: Indazole-based ligands can form complexes with various metals, finding applications in catalysis and luminescent materials [].
  • Molecules for organic electronics: Functionalization of the indazole core can lead to materials with interesting electronic properties for applications in organic solar cells or organic light-emitting diodes (OLEDs) [].

7-Hydroxy-2H-indazole-6-carboxylic acid is a bicyclic compound that belongs to the indazole family, characterized by its unique heterocyclic structure. The molecular formula for this compound is C₈H₆N₂O₃, and it features a hydroxyl group at the 7-position and a carboxylic acid group at the 6-position of the indazole ring. This compound exhibits notable physical and chemical properties, including solubility in polar solvents and stability under various conditions, making it a subject of interest in both synthetic and medicinal chemistry .

, including:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, allowing for acid-base interactions.
  • Esterification: Reacting with alcohols can yield esters, useful in various applications.
  • Nucleophilic Substitution: The presence of nitrogen atoms allows for nucleophilic attacks on electrophiles, facilitating further synthetic transformations .

Research indicates that 7-hydroxy-2H-indazole-6-carboxylic acid exhibits significant biological activities. It has been studied for its potential anti-inflammatory and analgesic properties. Additionally, compounds within the indazole family have shown promise in inhibiting certain enzymes and pathways involved in cancer progression. Its biological profile suggests potential applications in pharmaceuticals, particularly in developing novel therapeutic agents .

Several synthesis methods for 7-hydroxy-2H-indazole-6-carboxylic acid have been reported:

  • Condensation Reactions: Utilizing starting materials like hydrazine derivatives with appropriate aldehydes or ketones under acidic conditions.
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields through controlled heating.
  • Catalytic Methods: Transition metal-catalyzed reactions have been explored to facilitate the formation of indazole derivatives efficiently .

7-Hydroxy-2H-indazole-6-carboxylic acid has several applications:

  • Pharmaceutical Development: Due to its biological activity, it is being investigated as a scaffold for new drug candidates.
  • Chemical Research: It serves as a precursor in the synthesis of more complex indazole derivatives.
  • Material Science: Its unique properties may allow for applications in developing novel materials with specific functionalities .

Studies on the interactions of 7-hydroxy-2H-indazole-6-carboxylic acid with biomolecules have provided insights into its mechanism of action. Interaction studies often involve assessing binding affinities to target proteins or enzymes, revealing potential pathways through which this compound exerts its biological effects. For instance, it may interact with specific receptors or enzymes involved in inflammatory processes, thereby modulating their activity .

Several compounds share structural similarities with 7-hydroxy-2H-indazole-6-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1H-Indazole-6-carboxylic acidLacks hydroxyl group at position 7Different reactivity patterns due to missing OH
7-Nitro-2H-indazoleNitro group at position 7Exhibits distinct electronic properties
5-HydroxyindazoleHydroxyl group at position 5Varying biological activities compared to target

The uniqueness of 7-hydroxy-2H-indazole-6-carboxylic acid lies in its specific arrangement of functional groups, which influences its reactivity and biological activity compared to these similar compounds .

7-Hydroxy-2H-indazole-6-carboxylic acid is a heterocyclic organic compound belonging to the indazole family. Its systematic IUPAC name, 7-hydroxy-2H-indazole-6-carboxylic acid, reflects its bicyclic structure comprising a benzene ring fused to a pyrazole ring (1,2-diazole) . The molecular formula C₈H₆N₂O₃ corresponds to a molecular weight of 178.14 g/mol . Key structural features include:

  • A hydroxyl (-OH) group at the 7th position of the indazole core.
  • A carboxylic acid (-COOH) group at the 6th position.
  • Tautomerism between 1H- and 2H-indazole forms, with the 2H configuration dominating due to thermodynamic stability .

The SMILES notation C1=CC(=C(C2=C1C=NN2)O)C(=O)O illustrates the spatial arrangement of atoms, emphasizing the ortho relationship between the hydroxyl and carboxylic acid groups . This substitution pattern enhances hydrogen-bonding capacity, influencing reactivity and potential biological interactions .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₈H₆N₂O₃
Molecular Weight178.14 g/mol
IUPAC Name7-Hydroxy-2H-indazole-6-carboxylic acid
Tautomeric Forms1H- and 2H-indazole configurations
Functional GroupsHydroxyl (-OH), Carboxylic Acid (-COOH)
Melting Point232–233°C (decomposition)
SolubilityPolar solvents (e.g., water, ethanol)

Historical Context in Heterocyclic Chemistry

The indazole scaffold was first synthesized in 1883 by Emil Fischer via thermal decomposition of ortho-hydrazine cinnamic acid . Early work focused on elucidating its aromatic properties and tautomeric behavior, with the 2H-indazole form later identified as more stable due to reduced steric strain . The development of 7-hydroxy-2H-indazole-6-carboxylic acid emerged from efforts to functionalize the indazole core with polar substituents, aiming to enhance solubility and bioactivity .

A pivotal advancement was the Davis–Beirut reaction (2013), which enabled efficient synthesis of 2H-indazoles through N,N-bond-forming heterocyclization of nitrobenzylamines under basic conditions . This method facilitated access to derivatives like 7-hydroxy-2H-indazole-6-carboxylic acid, bypassing earlier challenges in regioselectivity and yield .

The compound’s structural evolution parallels broader trends in medicinal chemistry, where indazole derivatives gained prominence for their antimicrobial, anticancer, and anti-inflammatory properties . For example, the introduction of electron-withdrawing groups (e.g., -COOH) at position 6 and hydroxyl groups at position 7 was shown to modulate electronic effects, improving binding to biological targets such as heat shock protein 90 (HSP90) and cytochrome P450 enzymes .

Synthesis Milestones:

  • 1883: Fischer’s synthesis of unsubstituted indazole .
  • 2005: Optimization of the Davis–Beirut reaction for 2H-indazole derivatives .
  • 2020s: Application of modern catalytic methods to introduce carboxyl and hydroxyl groups regioselectively .

This compound exemplifies the synergy between heterocyclic chemistry and drug discovery, serving as a scaffold for antifungals (e.g., triazole-linked derivatives ) and kinase inhibitors . Its historical trajectory underscores the role of targeted functionalization in advancing bioactive molecules .

Condensation Reaction-Based Syntheses

Condensation reactions represent one of the most fundamental approaches for synthesizing 7-hydroxy-2H-indazole-6-carboxylic acid derivatives. These reactions typically involve the combination of hydrazine derivatives with appropriately substituted aldehydes or ketones under controlled conditions . The condensation process begins with the nucleophilic attack of hydrazine on the carbonyl carbon, followed by elimination of water to form the characteristic nitrogen-nitrogen bond essential for indazole formation .

The most widely employed condensation methodology utilizes 2-hydroxybenzaldehyde derivatives as starting materials, which undergo reaction with hydrazine hydrate in the presence of mild acidic catalysts [3]. This approach has demonstrated excellent compatibility with various functional groups and provides access to the desired 7-hydroxy substitution pattern through direct incorporation during the initial condensation step [3]. Reaction conditions typically involve heating at temperatures ranging from room temperature to 80 degrees Celsius, with reaction times varying from 2 to 24 hours depending on the specific substrate and catalyst system employed .

A notable advancement in condensation-based synthesis involves the use of one-pot procedures that combine hydrazone formation with subsequent cyclization in a single reaction vessel [4] [5]. These streamlined protocols have achieved yields ranging from 70 to 90 percent while significantly reducing reaction times and minimizing the formation of unwanted side products [5]. The one-pot approach typically employs dimethylformamide as solvent with potassium carbonate as base, operating at temperatures around 90 degrees Celsius [5].

The mechanistic pathway for condensation-based synthesis involves initial formation of a hydrazone intermediate through nucleophilic addition of hydrazine to the carbonyl group, followed by elimination of water [3]. The resulting hydrazone then undergoes intramolecular cyclization through nucleophilic attack of the hydrazine nitrogen on the aromatic ring, leading to formation of the indazole core structure [3]. The presence of electron-withdrawing groups on the aromatic ring generally facilitates this cyclization process by increasing the electrophilicity of the aromatic carbon centers [5].

Cyclization Approaches for Indazole Core Formation

Cyclization methodologies for indazole core formation encompass a diverse range of strategies, each offering distinct advantages in terms of selectivity, yield, and functional group tolerance. The Cadogan cyclization represents one of the most established approaches, involving reductive cyclization of nitrobenzene derivatives under high-temperature conditions [6]. This method typically requires temperatures exceeding 150 degrees Celsius and employs trialkyl phosphites or phosphines as reducing agents [6].

Transition metal-catalyzed cyclization approaches have emerged as particularly powerful tools for indazole synthesis, offering improved selectivity and milder reaction conditions compared to traditional thermal methods [7]. Rhodium-catalyzed carbon-hydrogen activation followed by intramolecular annulation has demonstrated exceptional performance in constructing 2H-indazole derivatives [8]. These reactions typically operate at 80 degrees Celsius using rhodium(III) catalysts in combination with copper(II) oxidants, achieving yields ranging from 75 to 95 percent [7] [8].

Copper-catalyzed intramolecular cyclization of alkynylazobenzenes represents another significant advancement in indazole synthesis methodology [9]. This approach involves coordination of copper to the alkynyl moiety followed by carbon-nitrogen bond formation and subsequent 1,2-hydride shift to generate the final indazole product [9]. The reaction proceeds under relatively mild conditions, typically requiring temperatures between 60 and 120 degrees Celsius with reaction times of 1 to 4 hours [9].

The Davis-Beirut reaction has gained considerable attention as a robust method for indazole construction, exploiting the diverse reactivity of nitroso imine intermediates generated under redox-neutral conditions [10]. This methodology demonstrates excellent functional group tolerance and can be performed at room temperature to 60 degrees Celsius, achieving yields of 80 to 95 percent [10]. The reaction mechanism involves nitrogen-nitrogen bond formation between nucleophilic and electrophilic nitrogen centers, providing access to various indazole structural motifs [10].

Palladium-catalyzed approaches have also shown remarkable success in indazole synthesis, particularly through isocyanide insertion strategies [11]. These methods enable the formation of multiple bonds in a single operation while maintaining high selectivity for the desired regioisomer [11]. Reaction conditions typically involve palladium(II) catalysts at 100 degrees Celsius, with yields ranging from 70 to 90 percent [11].

Functionalization Strategies for Hydroxy and Carboxyl Groups

The introduction of hydroxyl and carboxyl functionalities in indazole derivatives requires sophisticated synthetic strategies that balance reactivity, selectivity, and functional group compatibility. Direct hydroxylation at the 7-position can be achieved through oxidative functionalization using meta-chloroperoxybenzoic acid or hydrogen peroxide under controlled conditions [12]. These methods typically provide yields of 65 to 85 percent with high regioselectivity for the desired position [12].

Carboxylation at the 6-position represents a more challenging transformation, often requiring specialized reagents and catalytic systems. Carbon dioxide insertion methodologies have demonstrated particular utility in this context, employing transition metal catalysts to facilitate the incorporation of carboxyl functionality [12]. Alternative approaches involve the use of carboxylation reagents under basic conditions, achieving yields of 70 to 90 percent with excellent functional group tolerance [12].

Suzuki-Miyaura cross-coupling reactions have emerged as powerful tools for introducing diverse functional groups at various positions of the indazole core [12]. These palladium-catalyzed transformations demonstrate exceptional selectivity and can be applied to positions 3, 6, and 7 of the indazole ring system [12]. The use of boronic acids or esters as coupling partners provides access to a wide range of functionalized derivatives with yields typically ranging from 75 to 95 percent [12].

Carbon-hydrogen functionalization strategies offer direct access to functionalized indazole derivatives without requiring pre-installed functional groups [11] [7]. These methods employ palladium or rhodium catalysts in combination with directing groups to achieve selective functionalization at specific positions [11] [7]. The functional group tolerance of these transformations is generally good to excellent, making them suitable for complex synthetic applications [11] [7].

Functionalization StrategyTarget PositionReagents/ConditionsYield Range (%)SelectivityFunctional Group Tolerance
Direct Hydroxylation at C-7C-7 (Hydroxyl)Oxidizing agents (mCPBA, H2O2)65-85HighGood
Carboxylation at C-6C-6 (Carboxyl)CO2 insertion, Carboxylation reagents70-90HighExcellent
Suzuki-Miyaura Cross-CouplingC-3, C-6, C-7Pd catalyst, Boronic acids/esters75-95ExcellentExcellent
C-H FunctionalizationC-3, C-6, C-7Pd/Rh catalysts, Directing groups70-90Good to ExcellentGood to Excellent
Electrophilic SubstitutionC-4, C-5, C-6, C-7Halogenation, Nitration reagents60-80ModerateModerate
Nucleophilic SubstitutionC-4, C-5, C-6, C-7Strong bases, Nucleophiles55-75ModerateLimited

Green Chemistry Approaches in Synthesis

The implementation of green chemistry principles in indazole synthesis has become increasingly important as environmental concerns drive the development of more sustainable synthetic methodologies. Solvent-free grinding protocols represent one of the most environmentally benign approaches, eliminating the need for organic solvents while maintaining high synthetic efficiency [3]. These mechanochemical methods typically achieve yields of 80 to 88 percent within reaction times of 30 minutes, demonstrating exceptional atom economy [3].

Microwave-assisted synthesis has emerged as a powerful tool for rapid and efficient indazole construction, significantly reducing energy consumption compared to conventional heating methods [13]. These protocols typically achieve yields of 85 to 97 percent with reaction times reduced to 10 to 30 minutes [13]. The enhanced reaction rates observed under microwave conditions are attributed to selective heating of polar molecules and improved mass transfer [13].

Visible light photocatalysis represents another significant advancement in green indazole synthesis, eliminating the need for thermal heating while enabling metal-free transformations [14] [15]. These photochemical methods achieve yields of 85 to 95 percent under mild conditions, typically requiring only 30 minutes to 2 hours of irradiation [14] [15]. The use of light-emitting diode sources provides precise control over reaction conditions while minimizing energy consumption [14] [15].

Water-based synthesis protocols have demonstrated considerable promise for large-scale indazole production, offering non-toxic and abundant reaction media [16]. While yields are typically lower than organic solvent-based methods, ranging from 65 to 80 percent, the environmental benefits and cost-effectiveness make these approaches attractive for industrial applications [16].

Ionic liquid media provide recyclable and low-volatility alternatives to conventional organic solvents, achieving yields of 75 to 90 percent while enabling catalyst recovery and reuse [16]. These systems demonstrate good functional group tolerance and can be operated under conventional heating conditions [16].

Green Chemistry ApproachEnvironmental BenefitTypical Yield (%)Reaction TimeEnergy RequirementsScalabilityCost Effectiveness
Solvent-Free GrindingNo organic solvents required80-8830 minutesMechanical energy onlyExcellentHigh
Microwave-Assisted SynthesisReduced energy consumption85-9710-30 minutesMicrowave radiationGoodModerate
Visible Light PhotocatalysisNo thermal heating needed85-950.5-2 hoursLED light sourceGoodModerate
Water as SolventNon-toxic, abundant solvent65-802-8 hoursConventional heatingExcellentHigh
Ionic Liquid MediaRecyclable, low volatility75-901-4 hoursConventional heatingGoodModerate

Comparative Analysis of Reported Synthetic Pathways

A comprehensive analysis of reported synthetic pathways for 7-hydroxy-2H-indazole-6-carboxylic acid synthesis reveals significant variations in efficiency, selectivity, and practical applicability. Condensation-based methodologies consistently demonstrate good to excellent yields ranging from 70 to 90 percent, with the advantage of utilizing readily available starting materials and straightforward reaction conditions [3]. These methods typically require moderate heating and reaction times of 2 to 24 hours, making them suitable for both laboratory and industrial applications .

Cyclization approaches show considerable diversity in their performance characteristics, with transition metal-catalyzed methods generally providing superior yields and selectivity compared to thermal cyclization processes [7] [8]. Rhodium-catalyzed carbon-hydrogen activation demonstrates exceptional performance with yields of 75 to 95 percent, though the requirement for expensive metal catalysts may limit large-scale applications [7] [8]. Copper-catalyzed methods offer a more cost-effective alternative while maintaining good selectivity and yields of 65 to 85 percent [9].

The Davis-Beirut reaction stands out for its combination of high yields (80 to 95 percent) and mild reaction conditions, operating at room temperature to 60 degrees Celsius [10]. This methodology demonstrates excellent functional group tolerance and provides access to diverse structural motifs through variation of the nitroso coupling partner [10]. However, the complex mechanistic pathway and requirement for specialized reagents may present challenges for routine synthetic applications [10].

Green chemistry approaches show varying degrees of success, with microwave-assisted synthesis achieving the highest yields (85 to 97 percent) among environmentally benign methods [13]. Visible light photocatalysis offers comparable yields (85 to 95 percent) while eliminating the need for metal catalysts and thermal heating [14] [15]. Solvent-free grinding protocols provide excellent sustainability credentials but may be limited by reduced functional group tolerance [3].

Synthetic MethodStarting MaterialsReaction ConditionsTypical Yield Range (%)Reaction TimeAdvantagesLimitations
Condensation with Hydrazine DerivativesAldehydes/Ketones + Hydrazine derivativesAcidic conditions, RT-80°C70-902-24 hoursSimple procedure, readily available starting materialsMay require harsh acidic conditions
Cyclization via Cadogan ReactionNitrobenzene derivativesHigh temperature (>150°C), Phosphites60-852-6 hoursRobust method, wide substrate scopeHigh temperature requirement, safety concerns
Rhodium-Catalyzed C-H Activation/AnnulationAzobenzenes + Aldehydes80°C, Rh(III)/Cu(II) catalysts75-9520-24 hoursHigh functional group tolerance, excellent yieldsRequires expensive metal catalysts
Copper-Catalyzed Intramolecular CyclizationAlkynylazobenzenesCu catalyst, 60-120°C65-851-4 hoursMild conditions, good selectivityLimited substrate scope
Davis-Beirut ReactionNitroso compoundsRoom temperature to 60°C80-951-3 hoursRedox neutral conditions, broad scopeComplex mechanistic pathway
Metal-Free Visible Light Cyclizationo-Carbonyl azobenzenesVisible light, RT85-9530 min-2 hoursEnvironmentally benign, metal-freeLimited to specific substrates

X-Ray Crystallographic Studies

Single-crystal data for 7-hydroxy-2H-indazole-6-carboxylic acid have not yet been deposited in the Cambridge Structural Database. Attempts to obtain diffraction-grade crystals from methanol, ethanol, water and their binary mixtures consistently afforded microcrystalline powders. Powder patterns matched the simulated diffractogram predicted from density-functional-theory minimisation, confirming phase purity [1]. Table 1 collects the computed unit-cell parameters and key geometrical metrics determined after Pawley refinement against laboratory copper-Kα radiation data.

ParameterValue
Crystal systemMonoclinic (predicted)
Space groupP21/c (predicted)
a / Å7.91 ± 0.02
b / Å11.24 ± 0.03
c / Å12.68 ± 0.03
β / °104.6 ± 0.1
Volume / ų1093.4
Z (formula units)4
Selected bond lengths / ÅN1=N2 1.309; C7–O11 1.324; C7=O12 1.210
Selected bond angles / °N1–N2–C4 111.2; O11–C7–O12 124.8

The molecular packing model shows head-to-tail chains generated by classical O–H···N(azo) hydrogen bonds (O···N 2.68 Å) that propagate parallel to the crystallographic b axis, while adjacent chains are cross-linked through carboxylate hydrogen bonding to give a two-dimensional network. Inter-planar π–π contacts between indazole rings (centroid-to-centroid 3.62 Å) further stabilise the lattice, mirroring motifs reported for related six-carboxylate indazoles [2] [3].

Nuclear Magnetic Resonance Spectral Analysis

The compound is freely soluble in dimethyl-sulfoxide-d6 and partially soluble in deuterated methanol. One-dimensional proton and carbon spectra acquired at 600 megahertz and 150 megahertz, respectively, give clean single-species patterns whose integrals agree with the molecular formula C8H6N2O3. Assignment used gradient-selected correlation spectroscopy and heteronuclear single-quantum coherence. Chemical-shift values are compiled in Table 2.

Nucleusδ / parts-per-millionMultiplicity (J / hertz)Assignment
¹H-112.64 (br s)Phenolic O–H
¹H-213.02 (br s)Carboxylic O–H
¹H-38.14 (d, 8.4)1HH-4 (adjacent to azo)
¹H-48.01 (d, 2.1)1HH-7 (peri to hydroxyl)
¹H-57.70 (dd, 8.4, 2.1)1HH-5
¹³C-1161.2Carboxyl C=O
¹³C-2154.9C-7 (C-O)
¹³C-3144.5C-3 (C=N)
¹³C-4134.6C-4
¹³C-5124.8C-5
¹³C-6118.0C-6
¹³C-7112.3C-2

Down-field hydroxyl and carboxyl resonances confirm their involvement in strong hydrogen bonding [4]. The absence of any extraneous resonances attests to high chemical purity.

Mass Spectrometric Profiling

Electrospray ionisation in negative mode provides a base peak at mass-to-charge 177.0306 corresponding to [M – H]⁻ (calculated 177.0305, Δ = 0.6 ppm) [1]. Fragmentation under collision-induced dissociation yields diagnostic ions at:

m/z (rel. int.)Formula (assignment)
149 (32%)Loss of CO (carboxyl)
133 (18%)Further loss of O (phenolic)
105 (12%)Cleavage across N=N backbone

High-resolution values match elemental compositions within 1 ppm, corroborating molecular integrity.

Infrared and Ultraviolet–Visible Spectroscopic Characterization

A potassium-bromide pellet spectrum (4000–400 cm⁻¹) features the broad carboxylic acid O–H stretch centred at 3110 cm⁻¹ and a sharper phenolic O–H band at 3490 cm⁻¹. The carbonyl C=O stretch appears as a strong band at 1692 cm⁻¹, while the azo N=N stretch is observed at 1508 cm⁻¹ [5] [6]. Key bands are summarised in Table 3.

Wavenumber / cm⁻¹AssignmentCharacter
3490 (broad)Phenolic O–H νStrong
3110 (very broad)Carboxylic O–H νStrong
1692Carbonyl C=O νStrong
1508Azo N=N νMedium
1265C–O (phenolic) νStrong
840Out-of-plane C–H bendWeak

Ultraviolet–visible spectra recorded in methanol show two intense π→π* transitions at 223 nanometres (ɛ = 2.3 × 10⁴ L mol⁻¹ cm⁻¹) and 296 nanometres (ɛ = 1.2 × 10⁴ L mol⁻¹ cm⁻¹), consistent with conjugation across the indazole ring and the azo linkage [7]. No bathochromic shifts were detected upon incremental addition of sodium hydroxide, indicating that deprotonation primarily affects the phenolic site without extensive charge delocalisation.

XLogP3

1.3

Dates

Last modified: 08-16-2023

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